N-Methyl-3-[2-[[(E)-2-phenylethenyl]sulfonylamino]ethyl]benzamide
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Overview
Description
N-Methyl-3-[2-[[(E)-2-phenylethenyl]sulfonylamino]ethyl]benzamide is an organic compound with a complex structure that includes a benzamide core, a sulfonylamino group, and a phenylethenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-[2-[[(E)-2-phenylethenyl]sulfonylamino]ethyl]benzamide typically involves multiple steps:
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Formation of the Benzamide Core: : The initial step involves the preparation of the benzamide core. This can be achieved through the reaction of a substituted benzoyl chloride with methylamine under basic conditions.
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Introduction of the Sulfonylamino Group: : The sulfonylamino group is introduced via a sulfonylation reaction. This involves reacting the benzamide with a sulfonyl chloride in the presence of a base such as triethylamine.
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Attachment of the Phenylethenyl Moiety:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the phenylethenyl moiety, leading to the formation of epoxides or diols.
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Reduction: : Reduction reactions can target the sulfonylamino group, converting it to a sulfonamide or even further to an amine.
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Substitution: : The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Epoxides and Diols: From oxidation reactions.
Sulfonamides and Amines: From reduction reactions.
Halogenated or Nitrated Derivatives: From substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, N-Methyl-3-[2-[[(E)-2-phenylethenyl]sulfonylamino]ethyl]benzamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its unique structure. It may serve as a probe in biochemical assays to investigate the activity of sulfonyl-containing compounds.
Medicine
Medically, this compound has potential as a lead compound in drug discovery. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its ability to undergo various chemical reactions.
Mechanism of Action
The mechanism by which N-Methyl-3-[2-[[(E)-2-phenylethenyl]sulfonylamino]ethyl]benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds with active sites, while the phenylethenyl moiety can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-3-[2-[[(E)-2-phenylethenyl]amino]ethyl]benzamide: Lacks the sulfonyl group, which may reduce its ability to form hydrogen bonds.
N-Methyl-3-[2-[[(E)-2-phenylethenyl]sulfonylamino]ethyl]aniline: Similar structure but with an aniline core instead of benzamide, affecting its reactivity and binding properties.
Uniqueness
N-Methyl-3-[2-[[(E)-2-phenylethenyl]sulfonylamino]ethyl]benzamide is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-methyl-3-[2-[[(E)-2-phenylethenyl]sulfonylamino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-19-18(21)17-9-5-8-16(14-17)10-12-20-24(22,23)13-11-15-6-3-2-4-7-15/h2-9,11,13-14,20H,10,12H2,1H3,(H,19,21)/b13-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJADGSPJFMJSY-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)CCNS(=O)(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1=CC=CC(=C1)CCNS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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